Uracil-5-carboxylic acid monohydrate

Übersicht

Beschreibung

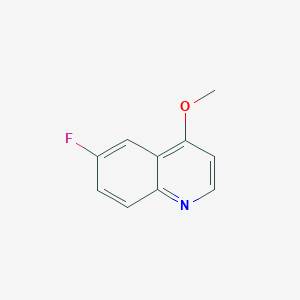

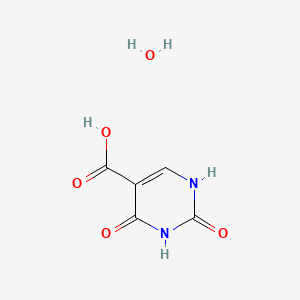

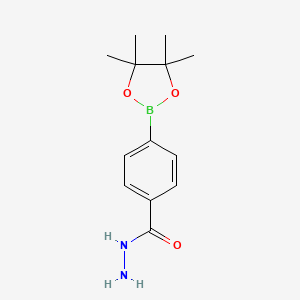

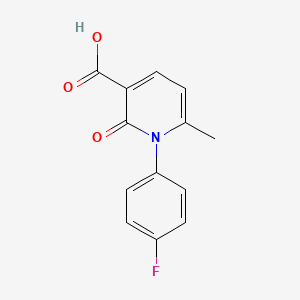

Uracil-5-carboxylic acid, also known as 2,4-Dihydroxypyrimidine-5-carboxylic acid or Isoorotic acid, is a type of chemical entity and a subclass of pyrimidine . It is found in the candyleaf plant . The chemical formula is C₅H₄N₂O₄ .

Synthesis Analysis

Uracil-5-carboxylic acid has been obtained from 5-formyluracil by the action of the enzyme, thymine 7-hydroxylase . It has been used to synthesize N1-alkylated uracil derivatives . In a study, deprotonated uracil-5-carboxylic acid and its anionic fragments were explored to elucidate novel reagents of uracil formation .Molecular Structure Analysis

The molecular structure of Uracil-5-carboxylic acid monohydrate is represented by the formula C₅H₆N₂O₅ . The average mass is 174.111 Da and the monoisotopic mass is 174.027664 Da .Chemical Reactions Analysis

The ion chemistry of uracil may provide clues to its prebiotic synthesis and role in the origin of life . The fragmentation of biomolecules provides valuable insights into their formation . In a study, the reactivity of uracil’s anionic derivatives was characterized .Physical And Chemical Properties Analysis

Uracil-5-carboxylic acid has a mass of 156.017±0 dalton . The melting point is 283 °C (dec.) (lit.) . The molecular formula is C₅H₄N₂O₄ .Wissenschaftliche Forschungsanwendungen

Yeast Genetics

Uracil-5-carboxylic acid monohydrate is used in yeast genetics for:

Enzyme Studies

It is involved in studies related to enzymes such as:

Biochemical Research

The compound is used to explore:

Wirkmechanismus

Target of Action

The primary target of Uracil-5-carboxylic acid monohydrate is the enzyme uracil-5-carboxylate decarboxylase . This enzyme belongs to the family of lyases, specifically the carboxy-lyases, which cleave carbon-carbon bonds .

Mode of Action

The Uracil-5-carboxylic acid monohydrate interacts with its target, the enzyme uracil-5-carboxylate decarboxylase, by serving as a substrate for the enzyme . The enzyme catalyzes the chemical reaction that converts uracil-5-carboxylate into uracil and carbon dioxide .

Biochemical Pathways

The action of Uracil-5-carboxylic acid monohydrate primarily affects the biochemical pathway involving the conversion of uracil-5-carboxylate to uracil . This process is part of the larger nucleotide metabolism pathway, specifically the pyrimidine metabolism pathway. The downstream effects of this action include the production of uracil, which is a key component of RNA.

Result of Action

The molecular effect of the action of Uracil-5-carboxylic acid monohydrate is the production of uracil from uracil-5-carboxylate

Action Environment

The action of Uracil-5-carboxylic acid monohydrate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may in turn influence its interaction with the target enzyme . Furthermore, the presence of other molecules in the environment, such as potential interstellar species (SO2, OCS, CS2, NO, N2O, CO, NH3, O2, and C2H4), can also affect the reactivity of uracil’s anionic derivatives .

Safety and Hazards

According to the safety data sheet, Uracil-5-carboxylic acid monohydrate should be handled with care to avoid contact with skin and eyes . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention .

Eigenschaften

IUPAC Name |

2,4-dioxo-1H-pyrimidine-5-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.H2O/c8-3-2(4(9)10)1-6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMYNECKRWOZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610873 | |

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69727-34-0 | |

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene](/img/structure/B1591921.png)

![N-[3-(Trimethoxysilyl)propyl]acetamide](/img/structure/B1591928.png)

![2-Aminobenzo[d]thiazol-6-ol hydrochloride](/img/structure/B1591930.png)